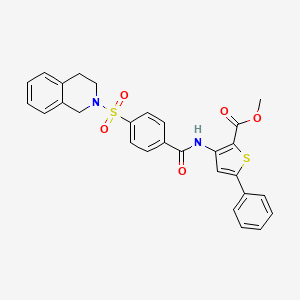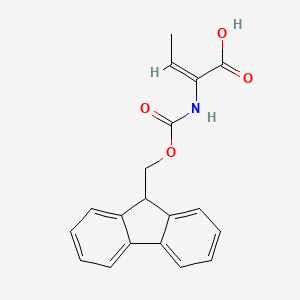
4-Butylthiobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Butylthiobenzamide involves multiple steps. The process includes reactions with ethanol under an inert atmosphere and reflux conditions, followed by reactions with sodium hydroxide in methanol and water . The pH is then adjusted to 2 under an inert atmosphere . Further steps may include reactions with thionyl chloride under reflux conditions and reactions in dichloromethane at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, and one each of sulfur and nitrogen . The InChI Key for this compound is LMQJGHURUMNXOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.063±0.06 g/cm3 and a predicted boiling point of 304.0±35.0 °C . The compound also has a predicted pKa value of 12.75±0.29 .科学的研究の応用
Cancer Research and Therapy
A study highlighted the synthesis and biological evaluation of derivatives including 4-butyl-substituted compounds as inhibitors of estrogen biosynthesis. These compounds showed strong inhibition of human placental aromatase, potentially useful for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Immune System Modulation
Research investigated the effect of pesticides like 4-butyl derivatives on the allergic potential of environmental chemical allergens. It was found that exposure to these compounds can increase the allergic potential, indicating an impact on immune responses (Fukuyama et al., 2010).
Neurological Applications
A study on 4-Aminopyridine and its derivatives, including t-butyl carbamate derivatives of 4-Aminopyridine, showed improvement in hind limb function in dogs with spinal cord injuries. This suggests potential therapeutic applications in neurological disorders (Lim et al., 2014).
Drug Discovery and Development
An overview of the process of drug discovery discussed the increasing guidance of pharmacology and clinical sciences in this field. The synthesis and evaluation of compounds, including derivatives of 4-butyl, play a significant role in the progress of medicine (Drews, 2000).
Pharmacoproteomics
The study of pharmacoproteomics involving 4-Phenylbutyrate, a related compound, in cystic fibrosis bronchial epithelial cells identifies responsive cellular chaperones and protein processing enzymes, important for understanding drug actions at a molecular level (Singh et al., 2006).
DNA Oligonucleotide Synthesis
Research on the use of 4-methylthio-1-butyl group for phosphate/thiophosphate protection in DNA oligonucleotide synthesis shows its potential in simplifying the synthesis process for diagnostic and therapeutic applications (Cieślak et al., 2004).
Chemical Inhibition Studies
A study on arylalkyl isothiocyanates, including 4-phenylbutyl isothiocyanate, revealed their role in inhibiting certain carcinogenic processes in rats and mice. Such compounds could help in developing protective strategies against a broad spectrum of carcinogenic or toxic compounds (Guo et al., 1993).
Biosynthesis in Engineered Bacteria
Research on the autonomous production of 1,4-butanediol via a de novo biosynthesis pathway in engineered Escherichia coli shows the potential of using such pathways for industrial chemical production (Liu & Lu, 2015).
Solar Cell Development
A study investigating the effect of 4-tert-butylpyridine addition to redox electrolytes in dye-sensitized TiO2 solar cells shows its significance in improving solar cell performance (Boschloo et al., 2006).
Antipsychotic Agents
Research on substituted benzamides, including (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives, explores their potential as atypical antipsychotic agents, highlighting the diverse therapeutic applications of such compounds (Norman et al., 1996).
Soil Microbial Community Response
A study on the impact of herbicide 2,4-dichlorophenoxyacetic acid butyl ester on soil microbial communities demonstrates the environmental effects of such chemicals, relevant for agricultural and ecological research (Zhang et al., 2010).
Postharvest Disease Control
Research on the use of isothiocyanates, including 4-methylthiobutyl-ITC, for controlling brown rot on stonefruit, suggests their potential in agricultural applications as biofumigants for postharvest disease control (Mari et al., 2008).
Safety and Hazards
特性
IUPAC Name |
4-butylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQJGHURUMNXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2463658.png)
![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)
![N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2463660.png)

![N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2463663.png)
![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2463664.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2463666.png)



![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2463678.png)

![4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2463680.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)